7-Chloro-1-methyl-1,8-naphthyridin-2(1H)-one

描述

7-Chloro-1-methyl-1,8-naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the naphthyridine family

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-methyl-1,8-naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-chloro-3-cyanopyridine with methylamine, followed by cyclization in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

化学反应分析

Cross-Coupling Reactions

The 7-chloro substituent serves as a key site for palladium-catalyzed cross-coupling reactions. For example:

-

Suzuki-Miyaura Coupling : Reacts with aryl boronic acids under Pd(PPh₃)₄ catalysis in toluene/ethanol (3:1) at 90°C for 12 hours, yielding 7-aryl derivatives. Yields range from 65–85% depending on steric and electronic factors .

-

Buchwald-Hartwig Amination : Substitutes chlorine with amines (e.g., morpholine) using Pd₂(dba)₃ and Xantphos in dioxane at 100°C, achieving 70–90% conversion .

Table 1: Cross-Coupling Reaction Outcomes

Nucleophilic Substitution

The chlorine atom undergoes nucleophilic displacement under varying conditions:

-

Hydrolysis : Heating with NaOH (1M) in dioxane/water (4:1) at 80°C for 6 hours produces 7-hydroxy-1-methylnaphthyridinone (85% yield) .

-

Thiolation : Treatment with thiourea in DMF at 120°C generates the 7-mercapto derivative (60–75% yield) .

Functionalization via Oxidation/Reduction

-

Oxidation : Selenium dioxide in dioxane selectively oxidizes the methyl group to a carbonyl, forming 7-chloro-1,8-naphthyridine-2,4-dione (70% yield) .

-

Reduction : Sodium borohydride in methanol reduces the carbonyl to a hydroxyl group, yielding 7-chloro-1-methyl-1,8-naphthyridin-2-ol (80% yield) .

Coordination Chemistry

The naphthyridine core acts as a bidentate ligand for transition metals:

-

Cu(I) Complexes : Forms stable complexes with triphenylphosphine, exhibiting strong intermolecular hydrogen bonding (N–H⋯N interactions) .

-

Pb(II) Coordination : Binds via nitrogen and oxygen atoms, confirmed by X-ray crystallography with bond lengths of 2.45–2.60 Å .

Biological Activity Modulation

Derivatives show enhanced antimicrobial activity when functionalized:

科学研究应用

Pharmaceutical Applications

Antitumor Activity

7-Chloro-1-methyl-1,8-naphthyridin-2(1H)-one derivatives have been studied for their antitumor properties. Notably, compounds within the naphthyridine class are known for their ability to inhibit tumor growth. Research indicates that these compounds can act as antitumor agents against various neoplasms, including melanoma and gastrointestinal stromal tumors (GIST) . The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation.

Antiallergy Agents

This compound has also been investigated for its potential as an antiallergy agent. Substituted 1,8-naphthyridin-2(1H)-ones have been shown to inhibit the release of SRS-A (Slow Reacting Substance of Anaphylaxis), which is involved in allergic reactions. This suggests that derivatives of this compound could be developed into therapeutic agents for managing allergic conditions .

Cardiovascular Applications

Another significant application lies in cardiovascular medicine. Certain naphthyridine derivatives have been linked to beneficial effects in treating cardiovascular diseases. Their ability to modulate vascular responses and influence blood pressure regulation makes them candidates for further research in this area .

Coordination Chemistry

Metal Complexes

this compound acts as a polydentate ligand in coordination chemistry. Its nitrogen donor atoms allow it to form stable complexes with various metals. These metal complexes exhibit interesting catalytic and fluorescence properties, making them valuable in both industrial and research settings . The ability of these complexes to exhibit biocompatibility further enhances their potential applications in biomedicine.

Case Studies and Research Findings

作用机制

The mechanism of action of 7-Chloro-1-methyl-1,8-naphthyridin-2(1H)-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to the observed effects. The exact pathways involved would require detailed biochemical studies.

相似化合物的比较

Similar Compounds

1,8-Naphthyridine: The parent compound of the naphthyridine family.

7-Chloro-1,8-naphthyridin-2(1H)-one: A similar compound without the methyl group.

1-Methyl-1,8-naphthyridin-2(1H)-one: A similar compound without the chloro group.

Uniqueness

7-Chloro-1-methyl-1,8-naphthyridin-2(1H)-one is unique due to the presence of both the chloro and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s solubility, stability, and interaction with biological targets.

生物活性

7-Chloro-1-methyl-1,8-naphthyridin-2(1H)-one is a heterocyclic compound belonging to the naphthyridine family. It has garnered attention for its potential biological activities , particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthetic Routes

The synthesis of this compound typically involves cyclization reactions. One common method includes the reaction of 2-chloro-3-cyanopyridine with methylamine, followed by cyclization in the presence of a base. Industrial production often utilizes optimized reaction conditions for high yield and purity, employing techniques such as continuous flow reactors.

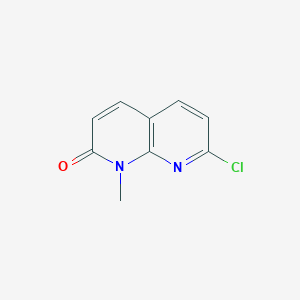

Chemical Structure

The compound's structure can be represented as follows:

This structure features a chloro group at the 7-position and a methyl group at the 1-position of the naphthyridine ring, which influence its biological activity and reactivity.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study indicated that derivatives of naphthyridine compounds showed good antibacterial properties comparable to established antibiotics like ciprofloxacin and ofloxacin against both Gram-positive and Gram-negative bacteria .

Case Study: Antibacterial Efficacy

A comparative study evaluated the antibacterial effects of several naphthyridine derivatives. The results showed that this compound demonstrated effective inhibition against resistant strains, highlighting its potential as a candidate for developing new antimicrobial agents .

| Compound | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| This compound | Moderate | High |

| Ciprofloxacin | High | High |

| Ofloxacin | High | Moderate |

Anticancer Activity

In addition to its antimicrobial properties, this compound has also been investigated for its anticancer potential. Studies have suggested that naphthyridine derivatives can act as inhibitors of various cancer cell lines by targeting specific molecular pathways involved in tumor growth.

The mechanism through which this compound exerts its anticancer effects is believed to involve interaction with cellular enzymes and receptors that regulate cell proliferation and apoptosis .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains; comparable to ciprofloxacin. |

| Anticancer | Potential inhibitor of cancer cell proliferation through enzyme interaction. |

属性

IUPAC Name |

7-chloro-1-methyl-1,8-naphthyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-12-8(13)5-3-6-2-4-7(10)11-9(6)12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVTVRFOUXPZFJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC2=C1N=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。